N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a thiophene ring attached to a carboxamide group, which is further connected to a benzo[d][1,3]dioxole moiety. This structure imparts the compound with distinct chemical and biological properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Mechanism of Action
Target of Action
The primary targets of N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are involved in drug resistance by pumping out drugs from the cells, reducing their intracellular concentrations .
Mode of Action
This compound interacts with its targets to exert its effects. It inhibits VEGFR1, thereby blocking the VEGF-induced cell migration, indicating its anti-angiogenic activity . It also inhibits P-glycoprotein efflux pumps, which can enhance the intracellular concentration of certain drugs .
Biochemical Pathways
By inhibiting VEGFR1, this compound disrupts the VEGF signaling pathway, which is critical for angiogenesis . This can lead to reduced blood supply to tumors, inhibiting their growth. By inhibiting P-glycoprotein efflux pumps, it can affect the pharmacokinetics of other drugs, potentially enhancing their efficacy .
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests it could influence the bioavailability of other drugs .
Result of Action
This compound has shown anticancer activity. For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . Its inhibition of angiogenesis can also limit tumor growth by reducing their blood supply .
Biochemical Analysis
Biochemical Properties
N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide has been found to interact with various enzymes and proteins . For instance, it has been shown to inhibit angiogenesis and P-glycoprotein efflux pump activity . These interactions suggest that this compound could play a significant role in biochemical reactions, particularly those related to cancer chemoresistance .
Cellular Effects
In terms of cellular effects, this compound has been found to have potent growth inhibition properties against various human cancer cell lines . It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit VEGFR1, a receptor tyrosine kinase that plays a key role in angiogenesis . Additionally, it has been shown to inhibit P-gp efflux pumps, which are involved in multi-drug resistance .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, as evidenced by its ability to induce apoptosis and cause cell cycle arrest .
Metabolic Pathways
Given its ability to inhibit VEGFR1 and P-gp efflux pumps, it is likely to be involved in pathways related to angiogenesis and drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide typically involves the formation of the thiophene ring followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction. This reaction uses catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Industry: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)methylene-2-cyano-3-substituted phenylacrylohydrazides: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their potential as cyclooxygenase inhibitors and anticancer agents.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole group and have shown anticancer activity.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide is unique due to its combination of the thiophene ring and the benzo[d][1,3]dioxole moiety. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-12(11-2-1-5-17-11)13-8-3-4-9-10(6-8)16-7-15-9/h1-6H,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFYRXKTLVGOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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